Cas no 865592-48-9 (3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide)

3-Methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide is a structurally complex benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a benzothiazole core functionalized with a morpholine sulfonyl group at the 6-position and a 3-methoxybenzamide substituent at the 2-position, enhancing its binding affinity and selectivity for specific biological targets. The morpholine sulfonyl moiety contributes to improved solubility and pharmacokinetic properties, while the methoxy group may influence electronic and steric interactions. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, particularly in therapeutic areas requiring precise molecular recognition.
3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide structure
865592-48-9 structure
Product Name:3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide
CAS No:865592-48-9
MF:C19H19N3O5S2
MW:433.501261949539
CID:6214598
PubChem ID:2138884
Update Time:2025-06-29

3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide
    • 3-METHOXY-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE
    • 3-methoxy-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
    • AKOS002051839
    • F1420-0845
    • 865592-48-9
    • 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
    • AKOS005628559
    • Inchi: 1S/C19H19N3O5S2/c1-26-14-4-2-3-13(11-14)18(23)21-19-20-16-6-5-15(12-17(16)28-19)29(24,25)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,20,21,23)
    • InChI Key: INQSQBSMIYZDRJ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C2C(=C1)SC(NC(C1C=CC=C(C=1)OC)=O)=N2)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 433.07661306g/mol
  • Monoisotopic Mass: 433.07661306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 134Ų

3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide Pricemore >>

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Additional information on 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide

Introduction to 3-Methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 865592-48-9)

3-Methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide, identified by its CAS number 865592-48-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzamide class and features a unique structural motif that includes a benzothiazole ring system, a methoxy group, and a morpholine-4-sulfonyl moiety. These structural elements contribute to its potential biological activity and make it a subject of interest for further research and development.

The benzothiazole core is a well-known pharmacophore in medicinal chemistry, often found in various bioactive molecules. Its presence in 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide suggests that this compound may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities. The methoxy group at the third position of the benzene ring can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets.

The morpholine-4-sulfonyl group is another key feature of this compound. Morpholine derivatives are frequently incorporated into drug molecules due to their ability to enhance solubility and bioavailability. The sulfonyl group further increases the polarity of the molecule, which can be advantageous for interactions with polar biological targets. This combination of structural elements makes 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide a promising candidate for further exploration in drug discovery.

Recent studies in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing new therapeutic agents. Benzothiazole derivatives, in particular, have shown promise in various pharmacological applications. For instance, research has demonstrated that benzothiazole-based compounds can modulate enzyme activity and interfere with signaling pathways involved in disease processes. The structural features of 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide, including its benzothiazole ring and sulfonylated morpholine moiety, align well with these findings.

In addition to its potential pharmacological activity, the synthesis of 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide presents an interesting challenge for organic chemists. The multi-step synthesis involves various functional group transformations and requires precise control over reaction conditions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and yield. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed functionalization have been particularly useful in assembling the desired structure.

The chemical properties of 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide also make it a valuable tool for studying molecular interactions. Its solubility profile, melting point, and spectroscopic characteristics can provide insights into how it behaves in different environments. These properties are crucial for understanding its potential applications in drug design and formulation.

The role of computational chemistry in studying compounds like 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide cannot be overstated. Molecular modeling techniques allow researchers to predict how this molecule might interact with biological targets at the atomic level. By simulating these interactions computationally, scientists can gain valuable insights into its potential biological activity before conducting expensive and time-consuming experimental studies.

The future prospects for 3-methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylbenzamide are promising. As research continues to uncover new applications for benzothiazole derivatives, this compound may find use in treating various diseases or as a starting point for developing novel therapeutics. Its unique structure and potential biological activity make it an exciting subject for further investigation.

In conclusion, 3-Methoxy-N-6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-ylenzamide (CAS No. 865592-48) is a structurally complex and biologically relevant compound that holds significant potential in pharmaceutical research. Its combination of functional groups and its alignment with current trends in drug discovery make it a compelling subject for further study. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing new treatments for human diseases.

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